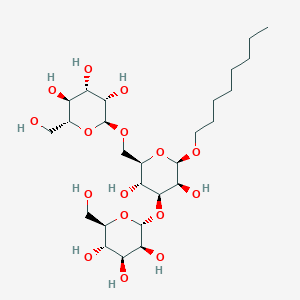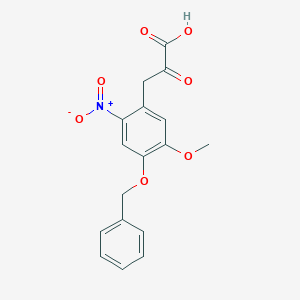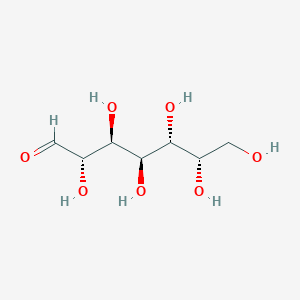
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Descripción general
Descripción
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol: is a chemical compound that belongs to the class of tobacco-specific nitrosamines. These compounds are known for their potent carcinogenic properties and are primarily found in tobacco products. The compound is structurally related to other nitrosamines and has been extensively studied for its role in the development of lung cancer and other tobacco-related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol typically involves the nitrosation of a suitable precursor. One common method is the reaction of 1-(3-pyridyl)-1-pentanol with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often include low temperatures to control the formation of the nitrosamine and to prevent side reactions .
Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes. The process involves stringent safety measures to handle the toxic intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitrosamine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model compound to study the mechanisms of nitrosamine formation and degradation. It helps in understanding the chemical behavior of nitrosamines under various conditions .
Biology and Medicine: In biological research, 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol is used to study the carcinogenic mechanisms of tobacco-specific nitrosamines. It is used in animal models to investigate the development of lung cancer and to evaluate potential chemopreventive agents .
Industry: While not widely used in industry due to its carcinogenic nature, the compound is important in regulatory science to assess the risks associated with tobacco products and to develop strategies for reducing nitrosamine levels in consumer products .
Mecanismo De Acción
The carcinogenic effects of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include DNA bases, particularly guanine, resulting in the formation of O6-methylguanine adducts .
Comparación Con Compuestos Similares
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-Nitrosonornicotine (NNN)
- N-Nitrosoanatabine (NAT)
Comparison: 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol is similar to other tobacco-specific nitrosamines in its structure and carcinogenic properties. it is unique in its specific metabolic pathways and the types of DNA adducts it forms. This uniqueness makes it a valuable compound for studying the specific mechanisms of tobacco-related carcinogenesis .
Propiedades
IUPAC Name |
N-(5-hydroxy-5-pyridin-3-ylpentyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9,11,15H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWBZHPAMNCSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(C1=CN=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399676 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-09-2 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)



![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)




![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

